2-[2-[[1-(4-Methyl-1,3-thiazol-2-yl)cyclopentyl]amino]-2-oxoethyl]benzoic acid
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Overview
Description
2-[2-[[1-(4-Methyl-1,3-thiazol-2-yl)cyclopentyl]amino]-2-oxoethyl]benzoic acid is a complex organic compound featuring a thiazole ring, a cyclopentyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[[1-(4-Methyl-1,3-thiazol-2-yl)cyclopentyl]amino]-2-oxoethyl]benzoic acid typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . The resulting intermediate is then further reacted under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-[2-[[1-(4-Methyl-1,3-thiazol-2-yl)cyclopentyl]amino]-2-oxoethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring and benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce alcohols from ketones.
Scientific Research Applications
2-[2-[[1-(4-Methyl-1,3-thiazol-2-yl)cyclopentyl]amino]-2-oxoethyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-[[1-(4-Methyl-1,3-thiazol-2-yl)cyclopentyl]amino]-2-oxoethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may inhibit or activate biochemical pathways, depending on its structure and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Bleomycin: An antineoplastic drug featuring a thiazole ring.
Tiazofurin: Another antineoplastic agent with a thiazole component.
Uniqueness
2-[2-[[1-(4-Methyl-1,3-thiazol-2-yl)cyclopentyl]amino]-2-oxoethyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-[[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]amino]-2-oxoethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12-11-24-17(19-12)18(8-4-5-9-18)20-15(21)10-13-6-2-3-7-14(13)16(22)23/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJYKGRBPNCKET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2(CCCC2)NC(=O)CC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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